molecular formula C34H34F2N4O6 B612053 Foretinib CAS No. 849217-64-7

Foretinib

Cat. No.: B612053
CAS No.: 849217-64-7
M. Wt: 632.7 g/mol
InChI Key: CXQHYVUVSFXTMY-UHFFFAOYSA-N
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Description

Foretinib is an experimental drug candidate primarily developed for cancer treatment. It was discovered by Exelixis and is under development by GlaxoSmithKline. This compound is a multikinase inhibitor that targets multiple receptor tyrosine kinases, including c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2). These kinases play crucial roles in tumor growth, angiogenesis, and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Foretinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline core, introduction of the morpholine moiety, and coupling with the cyclopropane dicarboxamide. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Foretinib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form reactive intermediates such as aldehydes and iminium ions.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the quinoline and phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can be identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS) .

Scientific Research Applications

Acute Myeloid Leukemia

Foretinib has shown promising results in treating acute myeloid leukemia (AML), particularly in patients with FLT3-ITD mutations. It effectively inhibits FLT3 signaling and promotes apoptosis in AML cell lines. In animal models, this compound significantly prolonged survival compared to existing FLT3 inhibitors like quizartinib and gilteritinib .

Renal Cell Carcinoma

In a Phase II study focusing on papillary renal cell carcinoma (PRCC), this compound demonstrated a manageable toxicity profile with an overall response rate of 13.5%. The presence of germline MET mutations was predictive of a positive response to treatment .

Ovarian Cancer

This compound has been evaluated for its efficacy against ovarian cancer, where it inhibited tumor growth and metastasis in xenograft models. It induces anoikis (a form of programmed cell death) and disrupts critical functions required for cancer cell proliferation and invasion .

Triple-Negative Breast Cancer

Recent studies indicate that this compound can effectively target triple-negative breast cancer cells by inhibiting the HGF/MET signaling pathway. This leads to reduced tumor growth and suggests potential for further clinical development in this aggressive cancer subtype .

Summary of Clinical Trials

Cancer Type Study Phase Response Rate Key Findings
Acute Myeloid LeukemiaPreclinicalSignificantInhibits FLT3 signaling; superior efficacy compared to other TKIs
Papillary Renal Cell CarcinomaPhase II13.5%Germline MET mutations predictive of response
Ovarian CancerPreclinicalHigh inhibitionReduces tumor burden; induces anoikis
Triple-Negative Breast CancerPreclinicalSignificantTargets HGF/MET pathway; reduces tumor growth

Toxicity Profile

This compound is generally well-tolerated, with common adverse effects including fatigue, hypertension, gastrointestinal issues, and nonfatal pulmonary emboli. The most significant dose-limiting toxicities observed were reversible elevations in liver enzymes .

Mechanism of Action

Foretinib exerts its effects by inhibiting multiple receptor tyrosine kinases, including c-Met, VEGFR-2, RON, and AXL. These kinases are involved in key cellular processes such as proliferation, survival, migration, and angiogenesis. By blocking the activation of these kinases, this compound disrupts the signaling pathways that drive tumor growth and metastasis. This leads to decreased cell proliferation, increased apoptosis, and reduced tumor invasion and angiogenesis .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s uniqueness lies in its ability to target multiple receptor tyrosine kinases simultaneously, making it a potent inhibitor of tumor growth and metastasis. Its broad spectrum of activity and potential for combination therapy with other anticancer agents further enhance its therapeutic value .

Biological Activity

Foretinib (GSK1363089) is a multi-targeted tyrosine kinase inhibitor (TKI) primarily developed to inhibit c-MET and vascular endothelial growth factor receptor 2 (VEGFR2). It has garnered attention for its potential therapeutic applications across various cancers, particularly in acute myeloid leukemia (AML) and solid tumors with MET mutations. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.

This compound exhibits its biological activity through the inhibition of multiple receptor tyrosine kinases:

  • c-MET : this compound binds to c-MET, inhibiting its signaling pathway, which is crucial for tumor growth and metastasis.
  • VEGFR2 : By targeting VEGFR2, this compound also disrupts angiogenesis, limiting the tumor's blood supply.
  • FLT3 : Recent studies have shown that this compound effectively inhibits FLT3 signaling pathways in AML, particularly in FLT3-ITD mutations, which are associated with poor prognosis.

Acute Myeloid Leukemia (AML)

This compound has demonstrated significant efficacy in treating AML, especially in patients with FLT3-ITD mutations. In a study involving xenograft models, this compound showed a potent inhibitory effect on cell proliferation and promoted apoptosis in AML cell lines. Notably, it outperformed existing FLT3 inhibitors like gilteritinib and quizartinib:

Study Efficacy Comparison to Other Inhibitors
In vitro studiesSignificant inhibition of FLT3 signalingMore effective than gilteritinib and quizartinib
Xenograft modelsProlonged survival in mice with FLT3-ITD AMLStronger than clinically approved FLT3 inhibitors

The compound's ability to overcome resistance conferred by secondary mutations in FLT3 further underscores its potential as a treatment option for resistant AML cases .

Solid Tumors

This compound has also shown promise in treating various solid tumors with MET mutations, including:

  • Gastric Cancer
  • Ovarian Cancer
  • Renal Cell Carcinoma
  • Non-Small Cell Lung Cancer

In a Phase I clinical trial, this compound was well-tolerated at doses up to 3.6 mg/kg and exhibited significant biological activity against tumors expressing c-MET . The trial included biopsies that confirmed target engagement and downstream signaling inhibition.

Case Studies

  • Combination Therapy in Gastric Cancer :
    A study evaluated the combination of nanoparticle paclitaxel (NPT) and this compound in gastric cancer models. The results showed that NPT plus this compound significantly enhanced antitumor effects compared to either agent alone. Median survival rates improved markedly with combination therapy:
    Treatment Median Survival Rate
    NPT83%
    This compound100%
    NPT + this compound230%
    This study highlights this compound's potential to enhance the efficacy of existing chemotherapies through dual inhibition of c-MET and VEGFR2 signaling pathways .
  • Phase I Study Outcomes :
    In a Phase I trial focusing on various cancers, three patients receiving this compound showed promising biological responses as indicated by serial biopsies. The trial established dose-limiting toxicities but provided substantial evidence for this compound's clinical activity .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of foretinib, and how do they influence experimental design in preclinical studies?

this compound is a multikinase inhibitor targeting MET, VEGFR2, TIE-2, RON, and AXL . In preclinical studies, researchers should prioritize assays that evaluate phosphorylation status (e.g., MET, AKT, ERK) to confirm target engagement. For example, in glioblastoma models, qRT-PCR and Western blotting are used to measure downstream gene expression (e.g., AURKA, AURKB) and signaling pathway inhibition . Dose-response experiments (e.g., 5–20 µM) are critical to establish IC50 values and optimize therapeutic windows .

Q. How should researchers design in vivo studies to assess this compound’s anti-angiogenic and anti-lymphangiogenic effects?

Use xenograft models with endpoints focused on tumor vasculature. Immunohistochemical analysis of LYVE-1 (lymphatic vessels) and CD31 (blood vessels) can quantify lymphangiogenesis and angiogenesis inhibition. For example, this compound reduced lymph vessel density by 87% and blood vessel area by 95% in pancreatic cancer models, with Ki-67 staining to assess proliferation . Include longitudinal imaging (e.g., MRI) to monitor tumor progression and metastasis .

Q. What validated biomarkers are used to evaluate this compound’s pharmacodynamic activity in clinical trials?

Plasma biomarkers like IL-6 and IL-8 correlate with overall survival (OS) in hepatocellular carcinoma (HCC) trials . In MET-driven cancers (e.g., papillary renal cell carcinoma), germline MET mutations (e.g., MET exon 14 skipping) predict response rates (50% ORR in MET-mutated vs. 13.5% in unselected populations) . Tumor biopsies should assess MET phosphorylation and proliferation markers (e.g., Ki-67) to confirm target modulation .

Advanced Research Questions

Q. How can researchers address contradictory efficacy data between this compound’s phase II trials (e.g., renal vs. gastric cancers)?

Contradictions arise from patient selection criteria and MET pathway heterogeneity. For example, MET germline mutations (not amplifications) drive this compound sensitivity in renal cancer, while gastric cancer trials lacked enrichment for MET-altered subgroups . To resolve discrepancies, use next-generation sequencing (NGS) to stratify patients by MET mutation status and employ adaptive trial designs (e.g., basket trials) .

Q. What methodologies are recommended to investigate this compound’s ability to overcome on-target MET resistance mutations (e.g., D1228N/Y1230H)?

Use Ba/F3 cell lines engineered with MET exon 14 skipping and secondary mutations (e.g., D1228N) to screen for this compound sensitivity . Molecular dynamics (MD) simulations reveal that this compound’s "long tail" stabilizes binding to MET’s solvent-front residues (e.g., G1163), explaining its efficacy against D1228X mutations . In vivo validation via patient-derived xenografts (PDXs) with sequential treatment (e.g., capmatinib → this compound) can model resistance mechanisms .

Q. How should researchers optimize dosing schedules to balance efficacy and toxicity in this compound combination therapies?

Phase I trials established 240 mg (5 days on/9 days off) as the maximum tolerated dose (MTD) due to dose-limiting hepatotoxicity . For combination regimens (e.g., with chemotherapy), staggered dosing (e.g., this compound on days 1–5, chemotherapy on days 8–12) may mitigate overlapping toxicities (e.g., hypertension, fatigue) . Pharmacokinetic (PK) modeling of trough concentrations (Cavg) ensures target coverage without exceeding safe exposure thresholds .

Q. What experimental strategies validate this compound’s blood-brain barrier (BBB) penetration in metastatic brain tumor models?

In SHH medulloblastoma, this compound reduced metastatic burden by 90% in murine models, confirmed via LC-MS/MS quantification of this compound in cerebrospinal fluid (CSF) . Pair in vivo efficacy studies with PET imaging using MET-specific tracers (e.g., [¹⁸F]-foretinib analogs) to visualize BBB penetration .

Q. Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze heterogeneous response rates in this compound trials (e.g., stable disease vs. partial response)?

Use Kaplan-Meier methods for progression-free survival (PFS) and OS, stratified by MET mutation status. For ordinal outcomes (e.g., stable disease, partial response), apply logistic regression with covariates like MET phosphorylation levels or IL-6/IL-8 baseline concentrations . Subgroup analyses using Cox proportional hazards models can identify predictive biomarkers .

Q. What in vitro models best recapitulate this compound’s dual inhibition of MET and VEGFR2 signaling?

Co-culture systems combining cancer cells (e.g., T98 glioblastoma) with endothelial cells mimic tumor angiogenesis. Measure VEGF secretion via ELISA and tube formation assays to assess VEGFR2 inhibition . For MET inhibition, use HGF-stimulated cell lines (e.g., endometrial cancer) and evaluate apoptosis via Annexin V/PI staining .

Q. How can computational tools enhance this compound’s preclinical development?

MD simulations predict binding stability to MET mutants (e.g., D1228N), while PK/PD modeling optimizes dosing schedules . Public databases (e.g., TCGA) can identify MET-altered cancer subtypes for targeted trials. Machine learning algorithms (e.g., random forest) may prioritize biomarkers (e.g., IL-6) from multi-omics datasets .

Properties

IUPAC Name

1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQHYVUVSFXTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34F2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20918193
Record name Foretinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Activation of MET by mutation is the causative factor in an inherited kidney cancer syndrome, hereditary papilliary renal cell carcinaoma. Mutational activation of MET has also been found in sporadic kidney cancer, lung carcinomas and head and neck carcinomas. MET is a key driver of tumor cell growth, motility, invasion, metastasis and angiogenesis. Foretinib has attractive pharmaceutical properties with high solubility and oral bioavailability and demonstrates nanomolar potency against its targets, VEGFR, MET, which translates to potent activity in cellular assays. In preclinical studies, Foretinib, developed as a balanced inhibitor of these receptor tyrosine kinases, potently inhibited both MET and VEGFR, including mutant activated forms of MET found in hereditary papillary renal carcinomas. The compound also demonstrated dose-dependent growth inhibition in tumor models of breast, colorectal, non-small cell lung cancer and glioblastoma and has been shown to cause substantial tumor regression in all models tested.
Record name Foretinib
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CAS No.

849217-64-7, 937176-80-2
Record name Foretinib
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Record name Foretinib [USAN:INN]
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Record name Foretinib
Source DrugBank
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Record name Foretinib
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Record name N~1~-{3-fluoro-4-[(6-(methyloxy)-7-{[3-(4-morpholinyl)propyl]oxy}-4-quinolinyl)oxy]phenyl}-N~1~-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
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Synthesis routes and methods I

Procedure details

To a mechanically stirred slurry of cyclopropane-1,1-dicarboxylic acid [3-fluoro-4-(7-hydroxy-6-methoxy-quinolin-4-yloxy)-phenyl]-amide (4-fluoro-phenyl)-amide (16.6 g, 32.8 mmol) and potassium carbonate (13.6 g, 98.6 mmol) in DMF (250 mL) was added 4-(3-chloropropyl)-morpholine hydrochloride (13, 7.92 g, 39.6 mmol). The resulting mixture was heated at 90° C. for 5 hours (until phenol completely consumed). The reaction mixture was allowed to cool to room temperature, then dumped into water (900 mL), followed by extraction with EtOAc (3×). The combined extracts were washed with 5% LiCl (aq.) (3×) and brine (1×) followed by drying over MgSO4 and concentration in vacuo. The crude (18.8 g) obtained as brown solid was further purified by flash chromatography [silica gel, 4-stage gradient system: 1) EtOAc; 2) EtOAc:MeOH:7N NH3/MeOH (95:5:0.5); 3) DCM:MeOH:7N NH3/MeOH (95:5:0.5); 4) DCM:MeOH:7N NH3/MeOH (93:8:1)], affording N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide was obtained as an off white solid (15.0 g, 72% yield). 1H NMR (400 MHz, DMSO-d6): 10.41 (s, 1H), 10.02 (s, 1H), 8.47 (d, 1H), 7.91 (dd, 1H), 7.65 (m, 2H), 7.53 (m, 2H), 7.42 (t, 1H), 7.40 (s, 1H), 7.16 (m, 2H), 6.42 (d, 1H), 4.20 (t, 2H), 3.96 (s, 3H), 3.59 (t, 4H), 2.47 (t, 2H), 2.39 (br, s, 4H), 1.98 (m, 2H), 1.48 (m, 4H). LC/MS Calcd for [M+H]+ 633.3, found 633.0.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
7.92 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mechanically stirred slurry of cyclopropane-1,1-dicarboxylic acid [3-fluoro-4-(7-hydroxy-6-methoxy-quinolin-4-yloxy)-phenyl]-amide (4-fluoro-phenyl)-amide (16.6 g, 32.8 mmol) and potassium carbonate (13.6 g, 98.6 mmol) in DMF (250 mL) was added 4-(3-chloropropyl)-morpholine hydrochloride (13, 7.92 g, 39.6 mmol). The resulting mixture was heated at 90° C. for 5 hours (until phenol completely consumed). The reaction mixture was allowed to cool to room temperature, then dumped into water (900 mL), followed by extraction with EtOAc (3×). The combined extracts were washed with 5% LiCl (aq.) (3×) and brine (1×) followed by drying over MgSO4 and concentration in vacuo. The crude (18.8 g) obtained as brown solid was further purified by flash chromatography [silica gel, 4-stage gradient system: 1) EtOAc; 2) EtOAc:MeOH:7N N3/MeOH (95:5:0.5); 3) DCM:MeOH:7N N3/MeOH (95:5:0.5); 4) DCM:MeOH:7N N3/MeOH (93:8:1)], affording N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin 4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide was obtained as an off white solid (15.0 g, 72% yield). 1H NMR (400 MHz, DMSO-d6): 10.41 (s, 1H), 10.02 (s, 1H), 8.47 (d, 1H), 7.91 (dd, 1H), 7.65 (m, 2H), 7.53 (m, 2H), 7.42 (t, 1H), 7.40 (s, 1H), 7.16 (m, 2H), 6.42 (d, 1H), 4.20 (t, 2H), 3.96 (s, 3H), 3.59 (t, 4H), 2.47 (t, 2H), 2.39 (br, s, 4H), 1.98 (m, 2H), 1.48 (m, 4H). LC/MS Calcd for [M+H]+ 633.3. found 633.0.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
7.92 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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